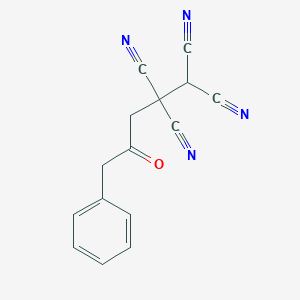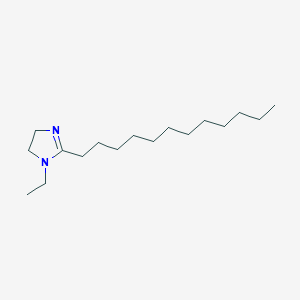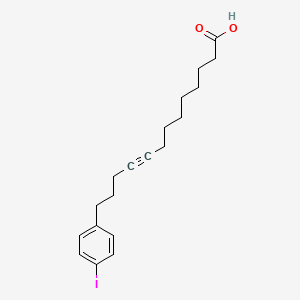
13-(4-Iodophenyl)tridec-9-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-(4-Iodophenyl)tridec-9-ynoic acid is a chemical compound characterized by the presence of an iodophenyl group attached to a tridecynoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(4-Iodophenyl)tridec-9-ynoic acid typically involves the coupling of an iodophenyl derivative with a tridecynoic acid precursor. One common method is the Suzuki–Miyaura cross-coupling reaction, which utilizes palladium catalysts to facilitate the formation of carbon-carbon bonds between the iodophenyl group and the alkyne chain . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
13-(4-Iodophenyl)tridec-9-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can lead to various iodophenyl derivatives.
Scientific Research Applications
13-(4-Iodophenyl)tridec-9-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be utilized in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 13-(4-Iodophenyl)tridec-9-ynoic acid involves its interaction with molecular targets through its functional groups. The iodophenyl group can engage in halogen bonding, while the alkyne chain can participate in π-π interactions and hydrogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets, thereby modulating biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 13-(4-Bromophenyl)tridec-9-ynoic acid
- 13-(4-Chlorophenyl)tridec-9-ynoic acid
- 13-(4-Fluorophenyl)tridec-9-ynoic acid
Comparison
Compared to its bromine, chlorine, and fluorine analogs, 13-(4-Iodophenyl)tridec-9-ynoic acid exhibits unique properties due to the larger atomic radius and higher polarizability of iodine. These characteristics can enhance its reactivity in certain chemical reactions and its ability to form stronger halogen bonds. Additionally, the iodophenyl derivative may show different biological activities and binding affinities compared to its halogenated counterparts.
Properties
CAS No. |
113702-86-6 |
|---|---|
Molecular Formula |
C19H25IO2 |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
13-(4-iodophenyl)tridec-9-ynoic acid |
InChI |
InChI=1S/C19H25IO2/c20-18-15-13-17(14-16-18)11-9-7-5-3-1-2-4-6-8-10-12-19(21)22/h13-16H,1-2,4,6-12H2,(H,21,22) |
InChI Key |
POINXIICXNZVRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC#CCCCCCCCC(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)

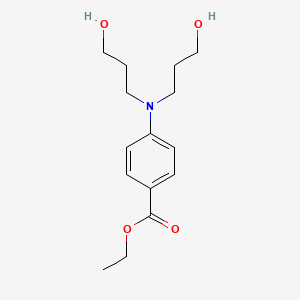
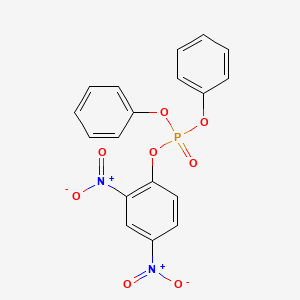

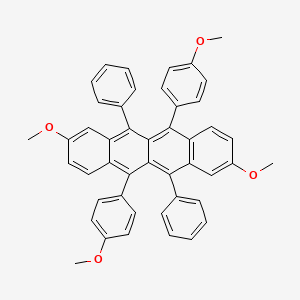

![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)



